molecular formula C18H35NO3 B14240545 N-pentadecanoyl-L-alanine CAS No. 219901-76-5

N-pentadecanoyl-L-alanine

Cat. No.: B14240545
CAS No.: 219901-76-5
M. Wt: 313.5 g/mol
InChI Key: VOQZXMRDPMEGKJ-INIZCTEOSA-N
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Description

N-pentadecanoyl-L-alanine is a compound that belongs to the class of N-acylated amino acids It is formed by the acylation of L-alanine with pentadecanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-pentadecanoyl-L-alanine typically involves the acylation of L-alanine with pentadecanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:

  • Solvent: Dichloromethane or dimethylformamide
  • Temperature: Room temperature to 40°C
  • Reaction Time: 12-24 hours

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for intermediate purification steps .

Chemical Reactions Analysis

Types of Reactions: N-pentadecanoyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the alpha carbon of the alanine moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of N-pentadecanoyl-L-alaninamide.

    Substitution: Formation of N-substituted derivatives of this compound.

Scientific Research Applications

N-pentadecanoyl-L-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-pentadecanoyl-L-alanine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

  • N-acetyl-L-alanine
  • N-butyryl-L-alanine
  • N-hexanoyl-L-alanine

Comparison: N-pentadecanoyl-L-alanine is unique due to its longer acyl chain compared to other N-acylated alanine derivatives. This longer chain can influence the compound’s hydrophobicity, membrane permeability, and interaction with biological targets. These properties make this compound particularly useful in applications requiring enhanced lipophilicity and stability .

Properties

CAS No.

219901-76-5

Molecular Formula

C18H35NO3

Molecular Weight

313.5 g/mol

IUPAC Name

(2S)-2-(pentadecanoylamino)propanoic acid

InChI

InChI=1S/C18H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16(2)18(21)22/h16H,3-15H2,1-2H3,(H,19,20)(H,21,22)/t16-/m0/s1

InChI Key

VOQZXMRDPMEGKJ-INIZCTEOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCC(=O)NC(C)C(=O)O

Origin of Product

United States

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